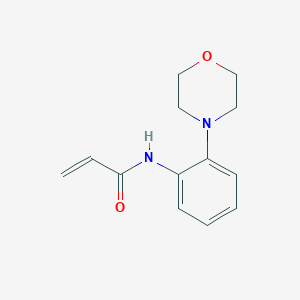

N-(2-morpholin-4-ylphenyl)prop-2-enamide

Description

Properties

IUPAC Name |

N-(2-morpholin-4-ylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-2-13(16)14-11-5-3-4-6-12(11)15-7-9-17-10-8-15/h2-6H,1,7-10H2,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNDNTVPERCMLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=CC=C1N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry

N-(2-morpholin-4-ylphenyl)prop-2-enamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form carboxylic acids.

- Reduction : The amide group can be reduced to form amines.

- Substitution : The phenyl ring can undergo electrophilic substitution reactions.

Medicine

This compound is being investigated for its potential as a pharmaceutical agent . Its structural features suggest that it may interact with specific biological targets, making it a candidate for:

- Cancer treatment : Similar compounds have shown efficacy in modulating epidermal growth factor receptors (EGFR), which are critical in tumor growth and proliferation .

- Therapeutic applications : Its morpholine component may enhance bioavailability and target specificity in drug formulations.

Materials Science

This compound is also explored for its potential in developing new materials with specific properties. Its ability to participate in polymerization reactions makes it useful in creating advanced materials for various industrial applications.

Case Study 1: Cancer Treatment

A study examined the effects of morpholine derivatives on EGFR modulation in non-small cell lung carcinoma (NSCLC). The results indicated that compounds similar to this compound exhibited significant anti-cancer activity through targeted inhibition of EGFR pathways .

Case Study 2: Synthesis of Complex Molecules

Research demonstrated the utility of this compound as an intermediate in synthesizing novel pharmaceutical compounds. By employing this compound, researchers successfully synthesized several derivatives that displayed enhanced biological activity compared to their precursors.

Chemical Reactions Analysis

Nucleophilic Additions

The α,β-unsaturated amide group acts as a Michael acceptor, enabling nucleophilic additions.

Mechanism :

-

Nucleophile attacks the β-carbon, followed by proton transfer to form the adduct.

-

Stereoelectronic effects from the morpholine ring stabilize the transition state .

Hydrolysis Reactions

The enamide bond undergoes cleavage under acidic or basic conditions.

| Conditions | Products | Notes |

|---|---|---|

| Acidic (HCl, H₂SO₄) | 2-Morpholin-4-ylphenylamine + acrylic acid derivatives | Complete hydrolysis occurs at 80–100°C within 2–4 hours. |

| Basic (NaOH, KOH) | Same products as acidic hydrolysis but with slower kinetics | Morpholine’s basicity moderates reaction severity, reducing side reactions. |

Example :

.

Hydrogenation

The double bond in the enamide is selectively reduced.

| Catalyst | Conditions | Products |

|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | N-(2-morpholin-4-ylphenyl)propanamide |

| Raney Ni | H₂ (3 atm), THF, 50°C | Same product with >95% yield. |

Selectivity :

-

Morpholine’s steric bulk prevents over-reduction of the aromatic ring.

Electrophilic Activation and Rearrangements

Under strong bases or electrophilic agents, the enamide undergoes structural rearrangements.

Mechanistic Insight :

-

LiHMDS abstracts the α-proton, generating a resonance-stabilized enolate that reacts with electrophiles like triflic anhydride .

Cycloaddition Reactions

The conjugated enamide participates in [4+2] Diels-Alder reactions.

| Dienophile | Conditions | Products |

|---|---|---|

| Maleic Anhydride | Toluene, reflux, 12h | Bicyclic adducts with retained morpholine substituent |

| Tetrazines | RT, 24h | Pyridazine derivatives via inverse electron-demand DA . |

Key Observation :

Oxidation and Reduction of Functional Groups

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation (Double Bond) | KMnO₄, H₂O, 0°C | Epoxidation or dihydroxylation products |

| Reduction (Amide) | LiAlH₄, THF | Secondary amine via amide reduction |

Limitations :

-

Over-oxidation risks with strong oxidants like KMnO₄.

Mechanistic and Synthetic Implications

Comparison with Similar Compounds

Key Observations:

- Substituent Position and Activity : Meta- and para-substituted trifluoromethyl or halogen groups (e.g., 1p, 2c) correlate with antimicrobial activity , while ortho-substituted morpholine (target compound) may favor anti-inflammatory or CNS-targeted effects due to steric and electronic effects .

- Lipophilicity : Trifluoromethyl and halogen substituents increase logP values, enhancing membrane permeability but reducing solubility. Morpholine counteracts this by introducing polarity .

- Synthetic Feasibility : High yields (66–72%) are achievable for fluorinated and chlorinated derivatives via conventional acylation methods . Morpholine-containing analogues may require specialized coupling agents due to steric hindrance at the ortho position.

ADMET and Pharmacokinetics

- Lipophilicity (logD₇.₄) : Experimental logD values for morpholine derivatives average ~1.5–2.0, compared to ~3.5–4.0 for trifluoromethyl analogues . This positions the target compound as more suitable for CNS penetration.

- Metabolic Stability : Fluorine and morpholine substituents reduce CYP450-mediated oxidation, extending half-life .

Preparation Methods

Temperature Control

-

Morpholine Synthesis : Elevated temperatures (>100°C) accelerate dehydration but risk side reactions like polymerization. A balance is achieved at 110°C.

-

Amide Coupling : Maintaining temperatures below 10°C minimizes acryloyl chloride hydrolysis, improving yield by 15–20% compared to room-temperature reactions.

Solvent Selection

Catalytic Systems

Purification and Isolation Techniques

Crude this compound is purified via:

-

Column Chromatography : Silica gel (60–120 mesh) with a hexane/ethyl acetate gradient (70:30 to 50:50) removes unreacted aniline and dimeric byproducts.

-

Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with >99% purity, as confirmed by melting point analysis (mp 148–150°C).

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 8.21 (s, 1H, NH), 6.95–7.25 (m, 4H, Ar-H), 6.45 (d, J=16 Hz, 1H, CH=CH₂) |

| ¹³C NMR | δ 165.4 (C=O), 139.2 (CH=CH₂), 128.7–116.3 (Ar-C), 66.5 (morpholine OCH₂) |

| HRMS | m/z 232.1543 [M+H]⁺ (calc. 232.1547) |

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 60:40) shows a single peak at 4.2 minutes, confirming >99% purity.

Comparative Analysis of Methods

Microwave-assisted synthesis reduces reaction times but requires specialized equipment . The Pd-catalyzed method offers the best balance of yield and efficiency.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-morpholin-4-ylphenyl)prop-2-enamide, and how can reaction conditions be optimized?

- Answer: A common approach involves coupling morpholine-substituted anilines with acryloyl chloride derivatives. For example, propargyl bromide and K₂CO₃ in DMF can generate intermediates for enamide formation, as demonstrated in similar syntheses . Optimization includes monitoring reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and quenching with ice to stabilize intermediates. Adjusting stoichiometry (e.g., 1.2:1 molar ratio of acrylating agent to aniline) improves yields.

Q. What analytical techniques are critical for characterizing this compound?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the morpholine ring’s integration and the enamide’s E/Z configuration. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>95%). Liquid chromatography coupled with tandem MS (LC-MS/MS) can identify impurities, as seen in metabolomic studies of structurally related enamide derivatives .

Q. How should researchers handle safety concerns during synthesis and handling?

- Answer: Refer to safety protocols for morpholine-containing acrylamides, which require glove boxes for moisture-sensitive steps and fume hoods to avoid inhalation. For example, 3-(4-chlorophenyl)-N-(2-hydroxyphenyl)prop-2-enamide derivatives mandate PPE due to potential skin irritation .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound?

- Answer: Density Functional Theory (DFT) calculations assess electron distribution in the enamide bond, which influences hydrogen bonding with biological targets (e.g., kinases). Molecular docking against proteins with morpholine-binding pockets (e.g., PI3K isoforms) can prioritize in vitro assays. Comparative studies with trifluoromethyl-substituted analogs highlight lipophilicity’s role in membrane permeability .

Q. What strategies resolve contradictions in reported biological activity data for morpholine-based enamides?

- Answer: Discrepancies often arise from assay conditions (e.g., serum concentration affecting solubility). Normalize data using internal controls (e.g., reference inhibitors) and validate via orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀). Structural analogs like N-(4-dimethylaminophenyl)-3-(2-nitrophenyl)prop-2-enamide show pH-dependent activity shifts, requiring buffer standardization .

Q. What metabolomic approaches identify degradation products or metabolites of this compound?

- Answer: Use stable isotope labeling (e.g., ¹³C-acrylamide) to track metabolic pathways. LC-MS/MS with collision-induced dissociation (CID) fragments can map oxidative metabolites, as applied to (E)-3-(4-hydroxyphenyl)-N-[4-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]butyl]prop-2-enamide in plant extracts .

Methodological Challenges

Q. How to design experiments assessing the compound’s metabolic stability in hepatic models?

- Answer: Incubate with human liver microsomes (HLM) and NADPH cofactors, sampling at 0, 15, 30, and 60 minutes. Quantify parent compound depletion via UPLC-UV. Compare with trifluoromethyl-substituted derivatives, which exhibit prolonged half-lives due to reduced cytochrome P450 metabolism .

Q. What chromatographic systems achieve baseline separation of stereoisomers or regioisomers?

- Answer: Chiral stationary phases (e.g., Chiralpak IA) with heptane:isopropanol (85:15) resolve E/Z isomers. For regioisomers, gradient elution on C18 columns (acetonitrile/0.1% formic acid) separates morpholine-substituted analogs, as demonstrated in pharmacopeial impurity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.